molecular formula C6H15NS B13623559 1-(Ethylthio)-2-methylpropan-2-amine

1-(Ethylthio)-2-methylpropan-2-amine

Cat. No.: B13623559
M. Wt: 133.26 g/mol
InChI Key: YIHGGGMHIAORIM-UHFFFAOYSA-N
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Description

1-(Ethylthio)-2-methylpropan-2-amine is an organic compound characterized by the presence of an ethylthio group attached to a methylpropan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylthio)-2-methylpropan-2-amine typically involves the alkylation of 2-methylpropan-2-amine with ethylthiol. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include alkyl halides and thiols, with the reaction often facilitated by a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions: 1-(Ethylthio)-2-methylpropan-2-amine undergoes several types of chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylthio group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted amines or thiols.

Scientific Research Applications

1-(Ethylthio)-2-methylpropan-2-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Ethylthio)-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The ethylthio group can modulate the compound’s reactivity and binding affinity to various enzymes and receptors. This modulation can lead to changes in biochemical pathways, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

1-(Ethylthio)-2-methylpropan-2-amine can be compared with other similar compounds, such as:

  • 1-(Methylthio)-2-methylpropan-2-amine
  • 1-(Propylthio)-2-methylpropan-2-amine
  • 1-(Butylthio)-2-methylpropan-2-amine

These compounds share a similar backbone but differ in the length and nature of the alkylthio group. The unique structural features of this compound, such as the ethylthio group, contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H15NS

Molecular Weight

133.26 g/mol

IUPAC Name

1-ethylsulfanyl-2-methylpropan-2-amine

InChI

InChI=1S/C6H15NS/c1-4-8-5-6(2,3)7/h4-5,7H2,1-3H3

InChI Key

YIHGGGMHIAORIM-UHFFFAOYSA-N

Canonical SMILES

CCSCC(C)(C)N

Origin of Product

United States

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